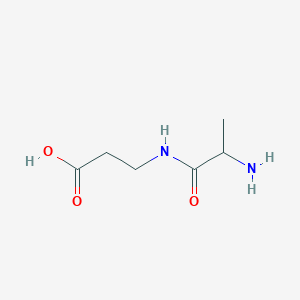![molecular formula C11H16O B6615610 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde CAS No. 59820-19-8](/img/structure/B6615610.png)
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is an organic compound with the molecular formula C11H16O. It is characterized by a cyclohexene ring substituted with three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be synthesized through several methods:
Oxidation of Alkenes: One common method involves the oxidation of alkenes to form aldehydes.
Hydration of Alkynes: Another method involves the hydration of alkynes to form aldehydes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development.
Industrial Chemistry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simpler aldehyde with the formula CH3CHO.
Benzaldehyde: An aromatic aldehyde with the formula C6H5CHO.
Cyclohexanone: A ketone with a similar cyclohexane ring structure but with a ketone functional group instead of an aldehyde.
Uniqueness
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is unique due to its combination of a cyclohexene ring with three methyl groups and an aldehyde functional group. This structure imparts specific reactivity and properties that distinguish it from other aldehydes and ketones .
Properties
IUPAC Name |
(2E)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-10(4-5-12)8-11(2,3)7-9/h4-6H,7-8H2,1-3H3/b10-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQGFSKJRUVOL-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=O)CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C/C=O)/CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
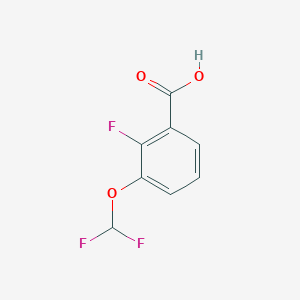
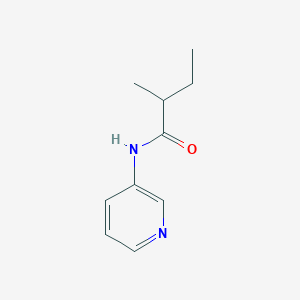
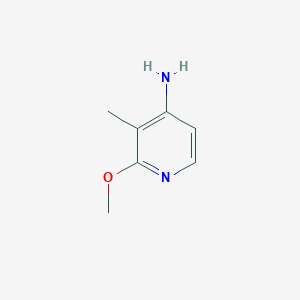
![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)
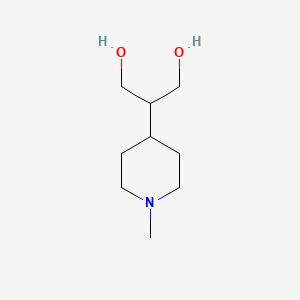

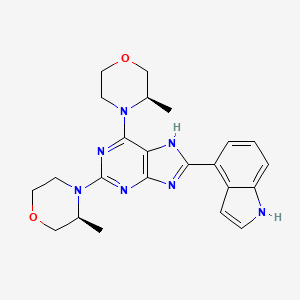
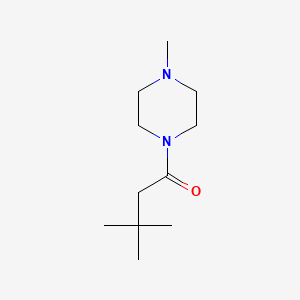
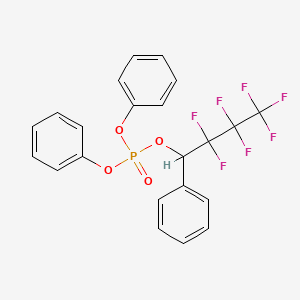
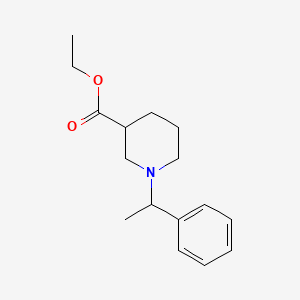
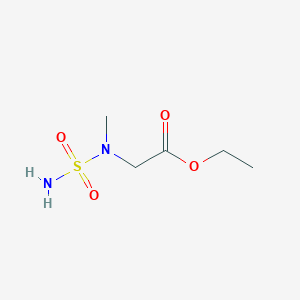
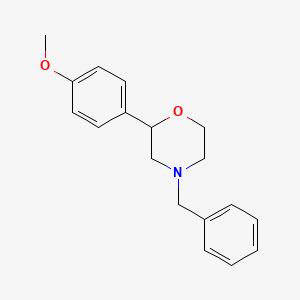
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
